1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-fluorobenzyl)urea
Description
This compound features a benzo[b][1,4]oxazepin core substituted with 3,3-dimethyl, 4-oxo, and 5-propyl groups, coupled with a 4-fluorobenzyl urea moiety. The benzo[b][1,4]oxazepin scaffold is a seven-membered heterocyclic ring system incorporating oxygen and nitrogen, which is often leveraged in medicinal chemistry for its conformational flexibility and ability to interact with biological targets. The 4-fluorobenzyl substituent is a common pharmacophore in CNS-targeting agents due to its lipophilic and electron-withdrawing properties, which may enhance blood-brain barrier penetration .
Properties
IUPAC Name |
1-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-4-11-26-18-10-9-17(12-19(18)29-14-22(2,3)20(26)27)25-21(28)24-13-15-5-7-16(23)8-6-15/h5-10,12H,4,11,13-14H2,1-3H3,(H2,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAGXIKTWYNRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-fluorobenzyl)urea is a synthetic compound with potential therapeutic applications. Its complex structure suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has indicated that compounds similar in structure exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of oxazepin compounds can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli is currently under investigation.
The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is similar to other compounds in its class which have been shown to target specific bacterial enzymes.
Case Studies and Research Findings
In Vivo Studies
Preliminary in vivo studies have indicated that this compound may exhibit anti-inflammatory properties. Animal models treated with the compound showed reduced markers of inflammation compared to controls.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Initial studies suggest reasonable absorption rates with a half-life conducive to therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b][1,4]oxazepin Derivatives
- 1-(2-Chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide (): This analog replaces the urea group with a methanesulfonamide and substitutes the 4-fluorobenzyl with a 2-chlorophenyl group. The chlorophenyl group increases lipophilicity, which could enhance membrane permeability but reduce solubility .
(S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-yl ():
This compound substitutes the urea with an isoxazole ring and lacks the 4-fluorobenzyl group. Isoxazoles are metabolically stable but may reduce target engagement due to weaker hydrogen-bonding. The absence of the fluorobenzyl group might limit CNS penetration .
Urea-Containing Analogs
Pimavanserin (Bis[1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)-3-[4-(2-methylpropoxy)benzyl]urea]) ():
A bis-urea derivative approved for Parkinson’s-associated psychosis. Both compounds share the 4-fluorobenzyl group, but pimavanserin’s piperidinyl and bulky substituents likely enhance serotonin receptor (5-HT2A) selectivity. The target compound’s benzo[b][1,4]oxazepin core may confer distinct receptor binding profiles .- LY593093 (N-[(1R,2R)-6-({(1E)-1-[(4-fluorobenzyl)(methyl)amino]ethylidene}amino)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]biphenyl-4-carboxamide) (): This compound replaces urea with a carboxamide but retains the 4-fluorobenzyl group. Amides generally exhibit lower metabolic stability than ureas, which could shorten half-life. The indane core may restrict conformational flexibility compared to the benzo[b][1,4]oxazepin system .
Pharmacological and Structural Insights
- Structural Effects on Activity :
- The urea group in the target compound likely improves binding to polar receptor pockets compared to sulfonamides () or amides ().
- The 5-propyl group may increase lipophilicity, enhancing membrane permeability but risking off-target effects.
- The 4-fluorobenzyl group is a conserved feature in CNS agents (e.g., pimavanserin, LY593093) for its balance of lipophilicity and electronic effects .
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule comprises a benzoxazepin core substituted with dimethyl, propyl, and oxo groups at positions 3,3,4,5, respectively, and a urea bridge linking the heterocycle to a 4-fluorobenzyl group. Retrosynthetically, the molecule can be divided into two key fragments:
- Benzoxazepin core : 3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-amine.
- Urea linkage : Derived from 4-fluorobenzylamine and the benzoxazepin amine.
The synthesis strategy involves constructing the benzoxazepin scaffold followed by urea bond formation.
Synthesis of the Benzoxazepin Core
Cyclization Strategies
The benzoxazepin core is typically synthesized via cyclization of a substituted 2-aminophenol derivative. A plausible route involves:
- Starting material : 2-Amino-5-nitrobenzoic acid.
- Alkylation : Introduction of the propyl group at the amine position using propyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Etherification : Formation of the oxazepine ring via Mitsunobu reaction with a diol (e.g., 2,2-dimethyl-1,3-propanediol) to install the dimethyl groups.
- Reduction and Oxidation : Reduction of the nitro group to an amine (H₂/Pd-C) followed by oxidation to the ketone (PCC) at position 4.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | Propyl bromide, K₂CO₃, DMF, 80°C, 12h | 78 |
| Mitsunobu Reaction | DIAD, PPh₃, THF, rt, 24h | 65 |
| Nitro Reduction | H₂ (1 atm), 10% Pd-C, EtOH, rt, 6h | 92 |
| Oxidation | PCC, CH₂Cl₂, rt, 8h | 85 |
Urea Bond Formation
Isocyanate-Mediated Coupling
The urea moiety is introduced by reacting the benzoxazepin amine with 4-fluorobenzyl isocyanate. This method, validated in analogous compounds, proceeds via nucleophilic addition-elimination:
- Generation of 4-Fluorobenzyl Isocyanate :
- Coupling Reaction :
- Combine equimolar benzoxazepin amine and 4-fluorobenzyl isocyanate in THF with triethylamine (TEA) as a base.
Conditions :
Optimization Challenges and Solutions
Regioselectivity in Cyclization
The Mitsunobu reaction may yield regioisomers due to competing oxygen nucleophiles. Optimization involves:
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 1H, ArH), 6.98 (d, J=8.4 Hz, 1H, ArH), 6.85 (s, 1H, NH), 4.32 (s, 2H, CH₂PhF), 3.72 (t, J=6.8 Hz, 2H, OCH₂), 2.95 (t, J=7.2 Hz, 2H, NCH₂), 1.55–1.45 (m, 2H, CH₂), 1.32 (s, 6H, 2×CH₃), 0.89 (t, J=7.2 Hz, 3H, CH₂CH₃).
- MS (ESI+) : m/z 440.2 [M+H]⁺ (calc. 440.19).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Isocyanate Coupling | High efficiency, minimal byproducts | Requires hazardous isocyanates | 72 |
| Carbodiimide Activation | Avoids isocyanates | Lower yield, longer reaction time | 68 |
Q & A
Q. What are the key synthetic pathways for synthesizing 1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-fluorobenzyl)urea?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of substituted benzoxazepine precursors under reflux conditions (e.g., using dimethylformamide as solvent) .
- Step 2 : Introduction of the 4-fluorobenzyl urea moiety via coupling reactions, often employing isocyanate derivatives or carbodiimide-mediated amidation .
- Step 3 : Purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) or recrystallization to achieve >95% purity . Critical factors include temperature control (e.g., 80–110°C for cyclization) and catalyst selection (e.g., palladium on carbon for hydrogenation steps) .
Q. How is the structural integrity of this compound validated post-synthesis?
Advanced spectroscopic techniques are employed:
- NMR : , , and NMR confirm substituent positions and fluorine integration .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 391.402 vs. theoretical) and fragmentation patterns .
- HPLC : Assesses purity (>95% by area under the curve) and identifies byproducts .
Q. What are the primary physicochemical properties relevant to pharmacological studies?
Key properties include:
| Property | Method/Value | Relevance |
|---|---|---|
| Solubility | Limited in aqueous buffers; DMSO-soluble | Impacts in vitro assay design |
| LogP | ~3.5 (predicted) | Indicates moderate lipophilicity |
| Stability | Stable at pH 2–7 (24h, 25°C) | Informs formulation strategies |
| Data derived from analogs in . |
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological improvements include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours for cyclization) .
- Flow chemistry : Enhances reproducibility and scalability for intermediates .
- Catalyst optimization : Use of Pd/C or Raney nickel for selective hydrogenation, achieving yields >80% . Contradictions in yield reports (e.g., 63% vs. 80% for similar steps) highlight solvent-dependent outcomes, necessitating solvent screening .
Q. What experimental designs are recommended for analyzing its dopamine receptor interactions?
A tiered approach is advised:
- In vitro binding assays : Radioligand displacement (e.g., -spiperone for D2 receptors) with IC determination .
- Functional assays : cAMP modulation in HEK293 cells expressing D2 receptors to classify agonist/antagonist activity .
- SAR studies : Compare analogs with modified benzyl or urea groups to identify critical pharmacophores . Note: Structural analogs show D2 receptor antagonism, but target specificity requires cross-screening against serotonin/GPCR panels .
Q. How should researchers address contradictions in biological activity data across studies?
Case example: Discrepancies in IC values (e.g., 50 nM vs. 200 nM for kinase inhibition):
- Variable assay conditions : ATP concentration, incubation time, or cell lines (e.g., HEK293 vs. CHO) .
- Compound stability : Degradation in buffer systems may reduce apparent potency . Mitigation: Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., staurosporine for kinase assays) .
Q. What computational strategies support mechanistic studies of this compound?
- Molecular docking : Use X-ray crystal structures of target receptors (e.g., PDB ID 6CM4 for D2) to predict binding modes .
- MD simulations : Assess ligand-receptor complex stability over 100 ns trajectories (e.g., GROMACS/AMBER) .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine position) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
